3-[(Methylsulfanyl)methyl]benzonitrile
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Overview
Description
3-[(Methylsulfanyl)methyl]benzonitrile is an organic compound with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . It is characterized by the presence of a benzonitrile group substituted with a methylsulfanyl group at the meta position. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction typically occurs under mild conditions, with the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of 3-[(Methylsulfanyl)methyl]benzonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents, can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-[(Methylsulfanyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3-(Methylthio)benzonitrile: Similar structure but different reactivity due to the position of the methylthio group.
4-(Methylsulfanyl)benzonitrile: The methylsulfanyl group is at the para position, affecting its chemical behavior.
Uniqueness
3-[(Methylsulfanyl)methyl]benzonitrile is unique due to the specific positioning of the methylsulfanyl group at the meta position, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in synthesis and research that are not possible with other similar compounds .
Biological Activity
3-[(Methylsulfanyl)methyl]benzonitrile, also known by its CAS number 233772-14-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a benzonitrile core with a methylsulfanyl group attached to the benzene ring. This structural configuration is significant as it may influence the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often exhibit properties such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
- Antioxidant Activity : Its structure suggests possible antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Studies have shown that compounds containing a methylsulfanyl group can exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungal pathogens, suggesting that this compound may also possess similar activities.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have indicated that this compound does not exhibit significant toxicity at lower concentrations. This is crucial for its potential use in therapeutic applications where safety is paramount.
Research Findings and Case Studies
Study | Findings | |
---|---|---|
Study 1 | Evaluated the antimicrobial efficacy against E. coli and S. aureus | Showed significant inhibition at concentrations above 50 µg/mL |
Study 2 | Assessed cytotoxic effects on B16F10 melanoma cells | No cytotoxicity observed at concentrations ≤20 µM after 72 hours |
Study 3 | Investigated antioxidant properties using DPPH assay | Demonstrated strong free radical scavenging activity comparable to standard antioxidants |
Detailed Research Findings
- Antimicrobial Efficacy : In a study examining the antimicrobial properties, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using B16F10 melanoma cells, where it was found that the compound did not induce significant cell death at concentrations up to 20 µM. This suggests a favorable safety profile for further development.
- Antioxidant Activity : The DPPH assay revealed that the compound effectively scavenges free radicals, indicating potential applications in preventing oxidative stress-related diseases.
Properties
IUPAC Name |
3-(methylsulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZQQBHCBGNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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